molecular formula C15H26O2 B14250020 4-methyldec-1-en-4-yl 2-methylprop-2-enoate CAS No. 502848-72-8

4-methyldec-1-en-4-yl 2-methylprop-2-enoate

Cat. No.: B14250020
CAS No.: 502848-72-8
M. Wt: 238.37 g/mol
InChI Key: HCWXNCHZTZABIR-UHFFFAOYSA-N
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Description

4-methyldec-1-en-4-yl 2-methylprop-2-enoate is a chemical compound with the molecular formula C15H28O2. It is an ester formed from the reaction between 4-methyldec-1-en-4-ol and 2-methylprop-2-enoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyldec-1-en-4-yl 2-methylprop-2-enoate typically involves the esterification reaction between 4-methyldec-1-en-4-ol and 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyldec-1-en-4-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyldec-1-en-4-yl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 4-methyldec-1-en-4-yl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyldec-1-en-4-yl acetate
  • 4-methyldec-1-en-4-yl propionate
  • 4-methyldec-1-en-4-yl butyrate

Uniqueness

4-methyldec-1-en-4-yl 2-methylprop-2-enoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties

Properties

CAS No.

502848-72-8

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

4-methyldec-1-en-4-yl 2-methylprop-2-enoate

InChI

InChI=1S/C15H26O2/c1-6-8-9-10-12-15(5,11-7-2)17-14(16)13(3)4/h7H,2-3,6,8-12H2,1,4-5H3

InChI Key

HCWXNCHZTZABIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(CC=C)OC(=O)C(=C)C

Origin of Product

United States

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